molecular formula C17H10Cl2N2O4 B12127785 N'-[(2,4-dichlorophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide

N'-[(2,4-dichlorophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide

Cat. No.: B12127785
M. Wt: 377.2 g/mol
InChI Key: BOXCBMCQLCWOOH-UHFFFAOYSA-N
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Description

N’-[(2,4-dichlorophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a chromene core, a hydrazide group, and a dichlorophenyl moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2,4-dichlorophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and ethyl acetoacetate in the presence of a base such as piperidine.

    Introduction of the Hydrazide Group: The chromene derivative is then reacted with hydrazine hydrate to introduce the carbohydrazide group.

    Attachment of the Dichlorophenyl Moiety: Finally, the compound is acylated with 2,4-dichlorobenzoyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(2,4-dichlorophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(2,4-dichlorophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(2,4-dichlorophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N’-[(2,4-dichlorophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide: Unique due to its specific combination of chromene, hydrazide, and dichlorophenyl groups.

    2,4-Dichlorophenylhydrazine: Lacks the chromene core, resulting in different chemical properties and applications.

    2-Oxo-2H-chromene-3-carbohydrazide: Missing the dichlorophenyl group, leading to variations in biological activity and reactivity.

Uniqueness

N’-[(2,4-dichlorophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide stands out due to its multifunctional structure, which imparts a wide range of chemical reactivity and potential biological activities. This makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C17H10Cl2N2O4

Molecular Weight

377.2 g/mol

IUPAC Name

N'-(2,4-dichlorobenzoyl)-2-oxochromene-3-carbohydrazide

InChI

InChI=1S/C17H10Cl2N2O4/c18-10-5-6-11(13(19)8-10)15(22)20-21-16(23)12-7-9-3-1-2-4-14(9)25-17(12)24/h1-8H,(H,20,22)(H,21,23)

InChI Key

BOXCBMCQLCWOOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NNC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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